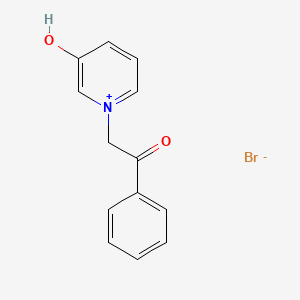
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C13H12BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a hydroxy group and a phenylethyl ketone moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-phenylethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as column chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The compound can also be reduced, particularly the ketone moiety, to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major product is the secondary alcohol.
Substitution: The major products are the substituted pyridinium derivatives.
科学的研究の応用
Chemistry: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the interactions of pyridinium derivatives with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The hydroxy group and the pyridinium ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The phenylethyl ketone moiety can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Comparison: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of the hydroxy group on the pyridinium ring, which can significantly influence its chemical reactivity and biological activity. In contrast, 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide lacks this hydroxy group, which may result in different chemical and biological properties. Similarly, 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide contains a thiazole ring instead of a pyridinium ring, leading to distinct reactivity and applications.
特性
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-12-7-4-8-14(9-12)10-13(16)11-5-2-1-3-6-11;/h1-9H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMATKZKYHECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
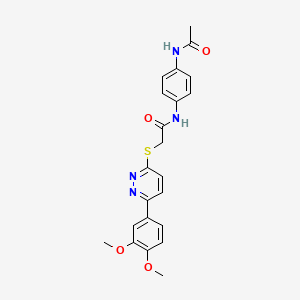
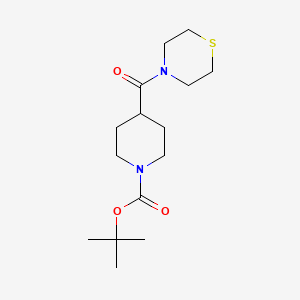
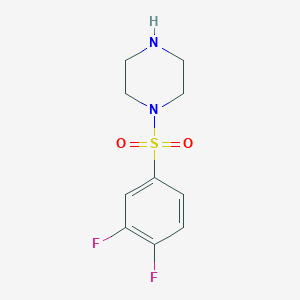
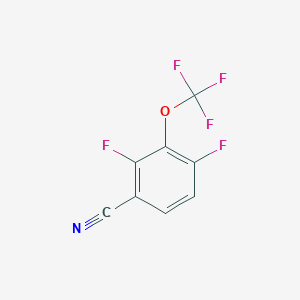
![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)
![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)
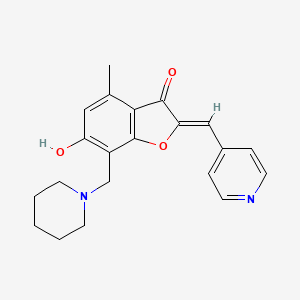
![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)
![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)
